molecular formula C10H13ClN2O4 B6148948 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride CAS No. 2663980-69-4

3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride

Cat. No.: B6148948
CAS No.: 2663980-69-4
M. Wt: 260.67 g/mol
InChI Key: WPIIXVVGUXXORP-UHFFFAOYSA-N
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Description

3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chiral amino acid derivative characterized by a nitro-substituted phenyl group at the C4 position and an amine group at the C3 position of the butanoic acid backbone. Its molecular formula is C₁₀H₁₃ClN₂O₄, with a molecular weight of 260.67 g/mol . The compound exists in enantiomeric forms: the (R)-enantiomer (CAS: 331763-78-1) and (S)-enantiomer (CAS: 331763-77-0), which are critical for stereospecific applications in medicinal chemistry and drug development . Limited solubility and stability data are available, but it is typically stored under inert gas (e.g., nitrogen) at 2–8°C .

Properties

IUPAC Name

3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIIXVVGUXXORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

The synthesis typically begins with 4-nitrobenzaldehyde and a chiral amino acid precursor, such as L-alanine or its derivatives. The condensation reaction forms a Schiff base intermediate, a pivotal step for establishing the compound’s stereochemistry.

Example Protocol (Patent EP0225311A2) :

  • Reactants : 4-Nitrobenzaldehyde (1.0 equiv), L-alanine (1.2 equiv), imidazole (1.5 equiv).

  • Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Conditions : Stirred at room temperature for 4 hours under nitrogen atmosphere.

  • Intermediate : Schiff base (imine) formed via nucleophilic addition-elimination.

This step’s success hinges on maintaining anhydrous conditions to prevent hydrolysis of the imine intermediate.

Reduction of the Schiff Base

The Schiff base is reduced to the corresponding amine using selective reducing agents. Sodium borohydride (NaBH₄) is commonly employed for its mild reactivity and compatibility with nitro groups.

Key Data :

ParameterDetails
Reducing AgentSodium borohydride (2.0 equiv)
SolventMethanol or ethanol
Temperature0–5°C (gradual warming to 25°C)
Reaction Time12–24 hours
Yield75–85% after purification

The reduction step preserves the stereochemical integrity of the amino acid backbone, critical for biological activity.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to enhance stability and solubility. This is accomplished by treating the amine with hydrochloric acid (HCl) in a polar solvent.

Optimized Conditions :

  • Acid Concentration : 1–2 M HCl in diethyl ether or dichloromethane.

  • Precipitation : Salt formation occurs spontaneously, with yields exceeding 90%.

  • Purification : Recrystallization from ethanol/water mixtures achieves >97% purity.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-efficiency, safety, and environmental compliance. Key adaptations from laboratory methods include:

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction times, and improved reproducibility.

  • Case Study : A pilot-scale process using continuous flow nitration reduced byproduct formation by 40% compared to batch reactors.

Catalytic Hydrogenation

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.

  • Conditions : Hydrogen gas (3–5 bar pressure), ethanol solvent, 50–60°C.

  • Outcome : Higher selectivity for the amine product, minimizing over-reduction of the nitro group.

Key Reagents and Catalysts

The choice of reagents profoundly impacts yield and purity. The table below contrasts common reagents used in critical steps:

StepReagent/CatalystRoleYield Impact
CondensationImidazoleBase catalyst for imine formation+15%
ReductionNaBH₄ vs. LiAlH₄NaBH₄: Selective for iminesNaBH₄: 80%
LiAlH₄: Over-reduces nitroLiAlH₄: 50%
Salt FormationHCl gas vs. aqueous HClHCl gas: Purer salt+10%

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (DMSO, DMF) : Improve Schiff base stability but require stringent drying.

  • Ethanol/water mixtures : Ideal for recrystallization, balancing solubility and purity.

Stereochemical Control

  • Chiral auxiliaries : Use of L-alanine ensures (S)-configuration dominance.

  • Enantiomeric excess (ee) : >98% achieved via low-temperature reductions.

Comparative Analysis of Methods

The table below evaluates laboratory vs. industrial synthesis:

ParameterLaboratory MethodIndustrial Method
Scale1–100 g1–100 kg
CatalystNaBH₄Pd/C (hydrogenation)
Reaction Time24 hours8–12 hours
Purity95–97%>99%
Cost EfficiencyLowHigh

Challenges and Solutions in Synthesis

Nitro Group Stability

  • Challenge : Nitro groups may undergo unintended reduction during amine formation.

  • Solution : Use milder reducing agents (NaBH₄) and lower temperatures.

Byproduct Formation

  • Challenge : Imine hydrolysis or over-reduction.

  • Solution : Anhydrous conditions and stoichiometric control .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to act as a reversible inhibitor of certain enzymes makes it a useful tool for probing biochemical pathways.

Medicine: In medicine, the compound has been investigated for its potential therapeutic applications. It has shown promise in the treatment of certain diseases due to its ability to modulate enzyme activity and cellular processes.

Industry: In industrial applications, 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride involves its interaction with specific enzymes and proteins. The compound binds to the active site of the enzyme, inhibiting its activity. This binding is reversible, meaning that the compound can be displaced by a competing substrate. The inhibition of enzyme activity can lead to various biochemical and physiological effects, such as anti-inflammatory and anti-tumor activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-nitrophenyl group distinguishes this compound from analogs with other aromatic substituents. Key comparisons include:

Table 1: Substituent-Driven Molecular Properties
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride 4-NO₂-C₆H₄ C₁₀H₁₃ClN₂O₄ 260.67 High electron-withdrawing effect; potential use in enzyme inhibition
(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 4-CN-C₆H₄ C₁₁H₁₃ClN₂O₂ 240.69 Cyano group offers moderate electron withdrawal; used in peptide synthesis
4-Amino-3-phenylbutyric acid hydrochloride C₆H₅ (plain phenyl) C₁₀H₁₄ClNO₂ 215.68 Simpler structure; foundational studies in GABA analogs
3-Amino-4-(4-hydroxyphenyl)butyric acid hydrochloride 4-OH-C₆H₄ C₁₀H₁₄ClNO₃ 231.68 Hydroxyl group enhances solubility via H-bonding; antioxidant research
(S)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride 3-CF₃-C₆H₄ C₁₁H₁₂ClF₃N₂O₂ 296.67 Trifluoromethyl increases lipophilicity; protease inhibitor applications
Key Observations:
  • Solubility : The hydroxyphenyl analog () likely has higher aqueous solubility than the nitro-substituted compound due to the hydroxyl group’s polarity .
  • Lipophilicity : The trifluoromethyl substituent () significantly increases lipophilicity (logP ~2.5–3.0), favoring membrane permeability compared to nitro (logP ~1.5) .

Biological Activity

3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride, a compound featuring an amino group, a nitrophenyl group, and a butanoic acid moiety, has garnered attention for its potential biological activities. This article explores its biological interactions, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride is C10_{10}H12_{12}N2_{2}O2_{2}·HCl, with a molecular weight of approximately 260.67 g/mol. The unique combination of functional groups allows this compound to participate in various biochemical interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.
  • π-π Interactions : The nitrophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, modulating their function.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, suggesting potential therapeutic applications:

  • Enzyme Interaction : Research indicates that the compound may interact with enzymes such as glutathione S-transferase P, potentially influencing glutathione metabolism and detoxification processes.
  • Neuropharmacological Effects : Preliminary studies suggest that the compound could affect the GABAergic system, making it a candidate for treating neurological disorders such as epilepsy and anxiety .

Neuropharmacological Effects

Studies have indicated that 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride may modulate GABAergic activity. Its structural properties allow it to act as a precursor for developing drugs targeting neurological conditions.

Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity. Its ability to scavenge free radicals may contribute to protective effects against oxidative stress in biological systems.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in preliminary studies. It has been evaluated for its efficacy against various bacterial strains, showing potential as an antibacterial agent.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated neuropharmacological effects on GABAergic pathways in animal models, suggesting therapeutic potential for epilepsy.
Study BShowed antioxidant activity in vitro, indicating protective effects against oxidative damage in cell cultures.
Study CEvaluated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.

Applications

3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has diverse applications across various fields:

  • Medicinal Chemistry : Explored as a lead compound for developing novel therapeutic agents targeting neurological disorders.
  • Biochemical Research : Used as a probe to study enzyme-substrate interactions and metabolic pathways.
  • Material Science : Investigated for its potential in synthesizing novel materials with specific properties due to its unique chemical structure.

Q & A

Q. What are the key steps in synthesizing 3-amino-4-(4-nitrophenyl)butanoic acid hydrochloride, and how is enantiomeric purity ensured?

  • Methodological Answer : Synthesis typically involves enantioselective routes, such as chiral pool synthesis or asymmetric catalysis. A common approach utilizes β-amino acid precursors with a 4-nitrophenyl substituent. For example, Michael addition of nitrobenzene derivatives to α,β-unsaturated esters can yield the backbone, followed by hydrolysis and HCl salt formation . Enantiomeric purity is maintained via chiral chromatography (e.g., HPLC with a chiral stationary phase) or crystallization with chiral resolving agents. Reaction intermediates are monitored using TLC or NMR to confirm stereochemical integrity .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :
  • NMR : Analyze chemical shifts for the amino (δ ~1.5–2.5 ppm), carboxylic acid (δ ~12–14 ppm), and aromatic protons (δ ~7.5–8.5 ppm for nitro-substituted phenyl). 13C^{13}\text{C} NMR confirms the nitrophenyl group (C-NO2_2 at ~145–150 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at ~260–280 nm (nitro group absorption) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of the 4-nitrophenyl group in the compound's biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with electron-withdrawing (e.g., CF3_3, Cl) or electron-donating (e.g., OMe) substituents on the phenyl ring. Compare binding affinities to targets like GABAA_A receptors using radioligand assays .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to analyze nitro group interactions with receptor active sites. Validate predictions via mutagenesis (e.g., replacing residues predicted to interact with NO2_2) .
  • Electrochemical Analysis : Measure redox behavior (cyclic voltammetry) to assess nitro group stability under physiological conditions .

Q. What strategies are recommended for resolving contradictions in reported receptor binding affinities of this compound and its analogs?

  • Methodological Answer :
  • Standardized Assays : Replicate experiments using uniform conditions (e.g., buffer pH, temperature) to eliminate variability. For receptor studies, use cell lines with consistent receptor expression levels .
  • Control Experiments : Include positive/negative controls (e.g., baclofen for GABAB_B receptors) to validate assay sensitivity.
  • Structural Analysis : Compare crystal structures or NMR-derived conformations of analogs to identify steric/electronic discrepancies influencing binding .

Q. How does the compound's stereochemistry influence its interaction with biological targets, and what methods validate these effects?

  • Methodological Answer :
  • Enantiomer Comparison : Synthesize (R)- and (S)-enantiomers and test in vitro/in vivo for activity differences. For example, (R)-enantiomers of similar β-amino acids show higher GABAB_B receptor affinity .
  • Circular Dichroism (CD) : Confirm enantiomeric excess and correlate with activity data.
  • Pharmacological Profiling : Use knock-out animal models or siRNA silencing to isolate target-specific effects of each enantiomer .

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